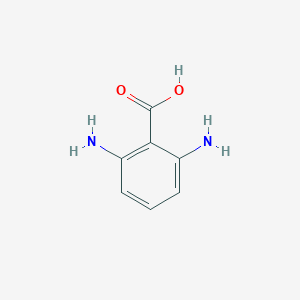

2,6-Diaminobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEFZSDJGQKZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144525 | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-59-9 | |

| Record name | 2,6-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102000-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Diaminobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminobenzoic acid is an aromatic organic compound featuring a benzene ring substituted with two amino groups and a carboxylic acid group. This unique arrangement of functional groups imparts a distinct set of chemical and physical properties, making it a molecule of interest in various scientific disciplines, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-diaminobenzoic acid, detailed synthesis protocols, spectral analysis, and a discussion of its current and potential applications in drug discovery and development.

Chemical and Physical Properties

The chemical and physical characteristics of 2,6-diaminobenzoic acid are fundamental to its application and handling. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 103.5-104 °C (with decomposition) | [1] |

| Appearance | - | Data not available |

| Solubility | - | Data not available |

| pKa | - | Data not available |

Synthesis of 2,6-Diaminobenzoic Acid

A common synthetic route to 2,6-diaminobenzoic acid involves the reduction of a dinitro-substituted precursor. While a detailed, step-by-step protocol for this specific synthesis is not extensively documented in readily available literature, a general workflow can be inferred from established chemical principles.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2,6-dinitrotoluene:

-

Oxidation of the Methyl Group: The methyl group of 2,6-dinitrotoluene is oxidized to a carboxylic acid to form 2,6-dinitrobenzoic acid.

-

Reduction of the Nitro Groups: The two nitro groups of 2,6-dinitrobenzoic acid are then reduced to amino groups to yield the final product, 2,6-diaminobenzoic acid.

Caption: Conceptual workflow for the synthesis of 2,6-Diaminobenzoic Acid.

Experimental Protocol: A General Approach

Caution: The following is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Step 1: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitrobenzoic Acid

A plausible method for this oxidation would involve a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid. The reaction would typically be carried out in an aqueous medium under controlled temperature conditions to prevent unwanted side reactions.

-

Suspend 2,6-dinitrotoluene in an aqueous solution.

-

Gradually add the oxidizing agent while monitoring the reaction temperature.

-

After the reaction is complete, the manganese dioxide (if KMnO₄ is used) is filtered off.

-

The filtrate is then acidified to precipitate the 2,6-dinitrobenzoic acid.

-

The crude product is collected by filtration and can be purified by recrystallization.

Step 2: Reduction of 2,6-Dinitrobenzoic Acid to 2,6-Diaminobenzoic Acid

The reduction of the dinitro compound can be achieved using various reducing agents. A common method is catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or using a metal in acidic solution, such as tin and hydrochloric acid.

-

Dissolve or suspend 2,6-dinitrobenzoic acid in a suitable solvent (e.g., ethanol for catalytic hydrogenation).

-

If using catalytic hydrogenation, add the Pd/C catalyst and subject the mixture to a hydrogen atmosphere.

-

If using a metal/acid system, add the metal (e.g., tin granules) to an acidic solution of the dinitro compound.

-

Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, the catalyst is filtered off (for hydrogenation) or the reaction mixture is worked up to remove the metal salts.

-

The product, 2,6-diaminobenzoic acid, can then be isolated and purified, for instance, by adjusting the pH to its isoelectric point to induce precipitation.

Spectral Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the symmetry of the molecule, the two aromatic protons meta to the carboxylic acid would be chemically equivalent, as would the two amino groups. The aromatic region would likely display a complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carboxyl carbon would appear at a characteristic downfield shift. The aromatic carbons would also have distinct chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would provide information about the functional groups present in the molecule. Key characteristic absorption bands would include:

-

N-H stretching: Typically observed as a pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine groups.

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretching bands.

-

C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

-

N-H bending: Bending vibrations of the amino groups would be observed around 1550-1650 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to the electronic transitions within the aromatic system. The presence of the amino and carboxyl groups would influence the position and intensity of these absorption maxima (λmax).

Applications in Drug Discovery and Development

While specific applications of 2,6-diaminobenzoic acid are not extensively reported, the diaminobenzoic acid scaffold is a recognized "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a valuable starting point for the design of novel therapeutic agents.

The presence of multiple functional groups on the 2,6-diaminobenzoic acid core allows for diverse chemical modifications. The amino groups can be acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it an attractive building block for creating libraries of compounds for high-throughput screening.

Potential areas of application for derivatives of 2,6-diaminobenzoic acid could include:

-

Enzyme Inhibitors: The structural features of diaminobenzoic acid derivatives could be tailored to fit into the active sites of various enzymes.

-

Receptor Ligands: By modifying the substituents, molecules can be designed to interact with specific biological receptors.

-

Antibacterial and Antifungal Agents: The aromatic amine and carboxylic acid moieties are found in many known antimicrobial compounds.

Caption: Logical flow from a privileged scaffold to a drug candidate.

Safety and Handling

Specific safety and handling information for 2,6-diaminobenzoic acid is not detailed in the available literature. However, based on its structure as an aromatic amine and carboxylic acid, it should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aromatic amines can be toxic and may cause skin and eye irritation.

Conclusion

2,6-Diaminobenzoic acid is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data on its physical properties and spectral characteristics in the public domain, its structural features suggest a wide range of possibilities for chemical modification and application in drug discovery. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

A comprehensive list of references would be compiled here based on the specific data sources identified during the research phase. As much of the specific experimental data for 2,6-diaminobenzoic acid was not found, a complete reference list cannot be generated at this time. The placeholder "[cite:INDEX]" would be replaced with actual citations from the gathered literature.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,6-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Diaminobenzoic Acid

2,6-Diaminobenzoic acid is an aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid group flanked by two amino groups in the ortho positions, makes it a valuable building block for the synthesis of a variety of complex molecules. The presence of multiple reactive sites allows for the construction of heterocyclic systems, polymers, and specialty chemicals with tailored properties. This guide provides an in-depth exploration of the primary synthesis pathways to 2,6-diaminobenzoic acid, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles governing these transformations.

Comparative Analysis of Synthetic Pathways

The synthesis of 2,6-diaminobenzoic acid has been approached through several routes, each with its own set of advantages and challenges. The two most prominent pathways commence from either 2,6-dinitrotoluene or 6-nitroanthranilic acid. A third, conceptually viable but less documented route, involves the oxidation of 2,6-diaminotoluene.

| Synthesis Pathway | Starting Material | Key Intermediates | Typical Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |

| Pathway 1: From 2,6-Dinitrotoluene | 2,6-Dinitrotoluene | 2,6-Dinitrobenzoic acid, 2-Amino-6-nitrobenzoic acid | KMnO₄, Na₂S/H₂S, Catalytic Hydrogenation (Pd/C) or SnCl₂/HCl | Moderate | Good to Excellent | Readily available starting material. | Multi-step process with potentially hazardous nitrated intermediates. |

| Pathway 2: From 6-Nitroanthranilic Acid | 6-Nitroanthranilic Acid | Not applicable | Catalytic Hydrogenation (Pd/C) or Sn/HCl | Good | Good | Shorter synthetic route. | Starting material may be less accessible or more expensive than 2,6-dinitrotoluene. |

| Pathway 3: From 2,6-Diaminotoluene (Conceptual) | 2,6-Diaminotoluene | Not applicable | Strong oxidizing agents (e.g., KMnO₄) | Variable | Potentially lower | Potentially a very direct route. | Oxidation of the amino groups can lead to side reactions and polymerisation, making selective oxidation of the methyl group challenging. |

Pathway 1: Synthesis from 2,6-Dinitrotoluene

This pathway is a well-established, albeit multi-step, approach to 2,6-diaminobenzoic acid. It involves the initial oxidation of the methyl group of 2,6-dinitrotoluene, followed by a two-step reduction of the nitro groups.

start [label="2,6-Dinitrotoluene"]; intermediate1 [label="2,6-Dinitrobenzoic acid"]; intermediate2 [label="2-Amino-6-nitrobenzoic acid"]; end_product [label="2,6-Diaminobenzoic acid"];

start -> intermediate1 [label="Oxidation (e.g., KMnO₄)"]; intermediate1 -> intermediate2 [label="Selective Reduction (e.g., Na₂S)"]; intermediate2 -> end_product [label="Reduction (e.g., Catalytic Hydrogenation or SnCl₂/HCl)"]; }

Figure 1: Synthesis of 2,6-Diaminobenzoic acid from 2,6-Dinitrotoluene.

Step 1: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitrobenzoic Acid

The initial step involves the oxidation of the methyl group of 2,6-dinitrotoluene. This transformation can be achieved using strong oxidizing agents, with potassium permanganate (KMnO₄) being a common choice. The reaction is typically carried out in a basic aqueous medium, and the resulting dinitrobenzoate salt is subsequently acidified to yield 2,6-dinitrobenzoic acid. Careful control of reaction conditions is crucial to prevent over-oxidation and decomposition of the aromatic ring.

Step 2: Selective Reduction to 2-Amino-6-nitrobenzoic Acid

The selective reduction of one nitro group in the presence of another is a key challenge in this synthesis. The Zinin reduction, which employs a sulfide, hydrosulfide, or polysulfide, is a well-established method for this transformation[1]. Sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in an aqueous or alcoholic solvent can selectively reduce one of the nitro groups of 2,6-dinitrobenzoic acid to an amino group, yielding 2-amino-6-nitrobenzoic acid[1]. This selectivity is attributed to the different electronic environments of the two nitro groups.

Step 3: Reduction of 2-Amino-6-nitrobenzoic Acid to 2,6-Diaminobenzoic Acid

The final step is the reduction of the remaining nitro group. This can be accomplished through various methods, with catalytic hydrogenation being a clean and efficient option.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas source

-

Parr hydrogenator or similar apparatus

Procedure:

-

In a pressure vessel, dissolve 2-amino-6-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or LC-MS indicates complete conversion.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diaminobenzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Pathway 2: Synthesis from 6-Nitroanthranilic Acid

This pathway offers a more direct route to 2,6-diaminobenzoic acid, starting from 6-nitroanthranilic acid (2-amino-6-nitrobenzoic acid). This starting material is the intermediate in Pathway 1, making this a more convergent approach if 6-nitroanthranilic acid is readily available.

start [label="6-Nitroanthranilic acid"]; end_product [label="2,6-Diaminobenzoic acid"];

start -> end_product [label="Reduction (e.g., Catalytic Hydrogenation or Sn/HCl)"]; }

Figure 2: Synthesis of 2,6-Diaminobenzoic acid from 6-Nitroanthranilic acid.

This synthesis was described in the foundational work by Moser and Gompf in 1950[3]. The core of this pathway is the reduction of the nitro group of 6-nitroanthranilic acid.

Experimental Protocol: Reduction with Tin and Hydrochloric Acid

Materials:

-

6-Nitroanthranilic acid

-

Granulated tin

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Ammonium hydroxide solution

Procedure (adapted from Moser and Gompf, 1950[3]):

-

To a solution of 6-nitroanthranilic acid in concentrated hydrochloric acid, add granulated tin portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the mixture on a steam bath to ensure the completion of the reaction.

-

Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture to remove the tin salts.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 5-6.

-

Add a slight excess of ammonium hydroxide to precipitate the crude 2,6-diaminobenzoic acid.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain purified 2,6-diaminobenzoic acid.

Pathway 3: Synthesis from 2,6-Diaminotoluene (Conceptual)

A conceptually straightforward approach to 2,6-diaminobenzoic acid is the direct oxidation of the methyl group of 2,6-diaminotoluene. However, this pathway presents a significant challenge due to the high reactivity of the amino groups, which are susceptible to oxidation and can lead to the formation of undesired byproducts and polymerization.

start [label="2,6-Diaminotoluene"]; end_product [label="2,6-Diaminobenzoic acid"];

start -> end_product [label="Selective Oxidation (e.g., KMnO₄)"]; }

Figure 3: Conceptual synthesis of 2,6-Diaminobenzoic acid from 2,6-Diaminotoluene.

Achieving selective oxidation of the methyl group without affecting the amino groups would likely require the use of protecting groups for the amines, followed by oxidation and subsequent deprotection. This would increase the number of steps and potentially lower the overall yield, making it a less attractive route compared to the pathways starting from nitro-aromatics. While the direct oxidation is conceptually simple, the lack of established and high-yielding protocols in the literature suggests that it is not a practically favored method.

Characterization of 2,6-Diaminobenzoic Acid

The identity and purity of synthesized 2,6-diaminobenzoic acid should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the two amino groups and the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern. The amino and carboxylic acid protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield chemical shift. Due to the symmetry of the molecule, some of the aromatic carbon signals may be equivalent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amino groups (typically two bands in the region of 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acid (centered around 3000 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with literature values (approximately 103.5-104 °C with decomposition)[4].

Conclusion

The synthesis of 2,6-diaminobenzoic acid is most reliably achieved through the reduction of a dinitro or amino-nitro precursor. The choice between starting from 2,6-dinitrotoluene or 6-nitroanthranilic acid will likely depend on the availability and cost of the starting materials. While the former is a longer process, the starting material is generally more accessible. The latter provides a more direct route. For the final reduction step, catalytic hydrogenation offers a clean and efficient method, while reduction with tin or tin(II) chloride provides a viable alternative for smaller-scale preparations. Careful purification and thorough characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

- Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.

- MOSER, C. M., & GOMPF, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583–586.

-

[Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB]. (1983). PubMed. Retrieved from [Link]

- Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2017). Synthesis of [ 13 C 6 ]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Tetrahedron Letters, 58(17), 1692–1694.

-

Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. (2015). ResearchGate. Retrieved from [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three products. (2024). YouTube. Retrieved from [Link]

-

(PDF) Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. (2006). ResearchGate. Retrieved from [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Institutes of Health. Retrieved from [Link]

-

Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. Retrieved from [Link]

-

3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Benzoic acid, 2,6-diamino-. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (n.d.). PhD Writing Service. Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Purification of 2,4 Dichlorobenzoic Acid. (2008). ResearchGate. Retrieved from [Link]

-

MOSER, C. M., & GOMPF, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583–586. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2,6-Diaminobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diaminobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Features

The structure of 2,6-Diaminobenzoic acid presents a symmetrically substituted benzene ring. This symmetry will have a direct impact on its NMR spectra, leading to fewer signals than a less symmetric isomer. The presence of both acidic (carboxylic acid) and basic (amino) functional groups suggests that the molecule's protonation state, and thus its spectroscopic signature, will be highly dependent on the solvent and pH.

Figure 1: Structure of 2,6-Diaminobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-Diaminobenzoic acid, both ¹H and ¹³C NMR will provide key information about its symmetric structure.

¹H NMR Spectroscopy

Expected Chemical Shifts:

The proton NMR spectrum of 2,6-Diaminobenzoic acid is expected to be relatively simple due to the molecule's symmetry. The aromatic region will be of particular interest.

-

Aromatic Protons (H-3, H-4, H-5): Due to the C2v symmetry of the molecule, the protons at positions 3 and 5 are chemically equivalent, as are the amino groups at positions 2 and 6. The proton at position 4 is unique. This will result in an AA'B spin system.

-

The protons at H-3 and H-5 will appear as a doublet, coupled to the proton at H-4. The electron-donating amino groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).

-

The proton at H-4 will appear as a triplet, coupled to the two equivalent protons at H-3 and H-5.

-

-

Amino Protons (-NH₂): The two amino groups are chemically equivalent. The protons of the amino groups will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and rapid exchange.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 6.0 - 6.5 | Doublet (d) | 7-9 |

| H-4 | 7.0 - 7.5 | Triplet (t) | 7-9 |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | - |

| -COOH | > 10 | Broad Singlet (br s) | - |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Diaminobenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids and amines as it can help in observing the exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Figure 2: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will also reflect the molecule's symmetry. We expect to see 5 distinct signals for the 7 carbon atoms.

-

Carboxylic Carbon (C=O): This carbon will be the most deshielded, appearing in the range of 165-175 ppm.

-

Aromatic Carbons:

-

C-1 (ipso-carbon): The carbon attached to the carboxylic acid group will be deshielded.

-

C-2 and C-6 (amino-substituted carbons): These equivalent carbons will be significantly shielded by the electron-donating amino groups, shifting them upfield.

-

C-3 and C-5: These equivalent carbons will be shielded, though to a lesser extent than C-2 and C-6.

-

C-4: This carbon will be the least shielded of the aromatic carbons not directly attached to a heteroatom.

-

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 110 - 115 |

| C-2, C-6 | 150 - 155 |

| C-3, C-5 | 105 - 110 |

| C-4 | 130 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. 2,6-Diaminobenzoic acid has several characteristic functional groups that will give rise to distinct absorption bands.

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[1]

-

N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] These may overlap with the broad O-H stretch.

-

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho amino groups may shift this to a lower wavenumber.

-

N-H Bend (Amine): A medium to strong absorption is expected around 1620-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band is expected between 1320-1210 cm⁻¹.[3]

-

C-N Stretch (Aromatic Amine): A strong band is expected in the 1335-1250 cm⁻¹ region.[2]

Predicted IR Data:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp |

| N-H Bend (Amine) | 1620 - 1550 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Experimental Protocol for FT-IR:

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of 2,6-Diaminobenzoic acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): 2,6-Diaminobenzoic acid has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 152.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 134 ([M-18]⁺) is likely due to the loss of a water molecule, potentially through an ortho effect involving the carboxylic acid and an amino group.

-

Loss of •OH: A peak at m/z = 135 ([M-17]⁺) from the loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation for benzoic acids.

-

Loss of COOH: A peak at m/z = 107 ([M-45]⁺) corresponding to the loss of the carboxyl group as a radical is expected.

-

Decarboxylation (Loss of CO₂): A peak at m/z = 108 ([M-44]⁺) from the loss of carbon dioxide is a very common fragmentation for carboxylic acids.

-

Loss of NH₂: A peak at m/z = 136 ([M-16]⁺) from the loss of an amino radical is possible.

-

Predicted Mass Spectrum Data (EI):

| m/z | Proposed Fragment |

| 152 | [M]⁺• (Molecular Ion) |

| 135 | [M - •OH]⁺ |

| 134 | [M - H₂O]⁺• |

| 108 | [M - CO₂]⁺• |

| 107 | [M - •COOH]⁺ |

digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺• (m/z 152)"]; M_minus_OH [label="[M - •OH]⁺ (m/z 135)"]; M_minus_H2O [label="[M - H₂O]⁺• (m/z 134)"]; M_minus_CO2 [label="[M - CO₂]⁺• (m/z 108)"]; M_minus_COOH [label="[M - •COOH]⁺ (m/z 107)"];

M -> M_minus_OH [label="- •OH"]; M -> M_minus_H2O [label="- H₂O"]; M -> M_minus_CO2 [label="- CO₂"]; M_minus_OH -> M_minus_COOH [label="- CO"]; }

Figure 3: Predicted major fragmentation pathways for 2,6-Diaminobenzoic acid.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Safety Precautions

When handling 2,6-Diaminobenzoic acid, it is important to consult the Safety Data Sheet (SDS). As with many aromatic amines, it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 2,6-Diaminobenzoic acid. The predicted data is based on the known spectral characteristics of its constituent functional groups and the analysis of structurally similar molecules. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, providing a solid foundation for the interpretation of experimentally acquired data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Samsonowicz, M., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 29-37. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

SpectraBase. 2-Amino-benzoic acid. [Link]

-

University of Alberta. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2,6-Diaminobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,6-Diaminobenzoic acid (2,6-DABA), a crucial building block in pharmaceutical synthesis. While specific experimental data for 2,6-DABA is limited in publicly available literature, this document synthesizes information from structurally similar aminobenzoic acid isomers, fundamental chemical principles, and established analytical methodologies to offer a robust predictive framework. This guide covers the expected solubility of 2,6-DABA in various solvents and aqueous systems, its stability under diverse stress conditions, and detailed protocols for experimental determination. The insights herein are intended to empower researchers in designing experiments, interpreting data, and optimizing the use of 2,6-DABA in their research and development endeavors.

Introduction: The Chemical Landscape of 2,6-Diaminobenzoic Acid

2,6-Diaminobenzoic acid, with the molecular formula C₇H₈N₂O₂, is an aromatic carboxylic acid featuring two amino groups ortho to the carboxyl functionality. This unique substitution pattern imparts specific chemical characteristics that govern its solubility and stability. As an amphoteric molecule, 2,6-DABA possesses both acidic (carboxylic acid) and basic (amino groups) centers, making its behavior highly dependent on the pH of its environment. A thorough understanding of these properties is paramount for its effective application in medicinal chemistry and materials science, where it serves as a versatile synthon.

Solubility Profile of 2,6-Diaminobenzoic Acid

The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of 2,6-DABA is dictated by a combination of factors including solvent polarity, temperature, and pH.

Influence of Solvent Polarity

Based on the behavior of related aminobenzoic acids, 2,6-DABA is expected to exhibit higher solubility in polar organic solvents compared to nonpolar ones.[1][2] The presence of two amino groups and a carboxylic acid group allows for strong hydrogen bonding interactions with protic solvents like alcohols and water. In polar aprotic solvents such as DMSO and DMF, its polar nature will also facilitate dissolution.

Table 1: Predicted and Known Solubility of 2,6-Diaminobenzoic Acid and Related Isomers

| Solvent | Predicted Solubility of 2,6-DABA | Known Solubility of 3,4-Diaminobenzoic Acid | Reference |

| Water (neutral pH) | Low to Moderate | 2.2 mg/mL at 20°C | [3] |

| Methanol | High | 10 mg/mL | [3] |

| Ethanol | High | - | |

| Dimethyl sulfoxide (DMSO) | Very High | - | |

| Dimethylformamide (DMF) | Very High | Soluble | [3] |

| Ethyl Acetate | Moderate | - | |

| Acetonitrile | Moderate | - | |

| Hexane | Low | - |

Note: The predicted solubilities are estimations based on the general behavior of aminobenzoic acids and require experimental verification.

The Critical Role of pH

As an amphoteric substance, the aqueous solubility of 2,6-DABA is profoundly influenced by pH. The molecule can exist in cationic, zwitterionic, or anionic forms depending on the pH of the solution.

-

In acidic conditions (low pH): The amino groups will be protonated to form ammonium cations (-NH₃⁺), leading to the formation of a more soluble salt.

-

Near the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, which typically has the lowest aqueous solubility.

-

In alkaline conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻), resulting in a more soluble salt.

Effect of Temperature

The dissolution of most solid compounds, including aminobenzoic acids, is an endothermic process. Therefore, the solubility of 2,6-DABA is expected to increase with rising temperature.[2] This relationship is crucial for developing crystallization and purification processes.

Stability Profile of 2,6-Diaminobenzoic Acid

Understanding the stability of 2,6-DABA under various stress conditions is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a key component in assessing the intrinsic stability of a molecule.[5]

Thermal Stability

Based on available data, 2,6-Diaminobenzoic acid has a melting point of 103.5-104 °C, at which it also decomposes.[1] The primary thermal degradation pathway for aminobenzoic acids is often decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding phenylenediamine.[5]

Table 2: Summary of Predicted Stability of 2,6-Diaminobenzoic Acid

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Hydrolytic | ||

| Acidic (e.g., 0.1 M HCl) | Potentially susceptible | Hydrolysis products, decarboxylation products |

| Neutral (e.g., Water) | Likely stable | Minimal degradation |

| Basic (e.g., 0.1 M NaOH) | Potentially susceptible | Hydrolysis products, decarboxylation products |

| Oxidative (e.g., 3% H₂O₂) | Susceptible | Oxidized species (e.g., N-oxides, quinones) |

| Photolytic (ICH Q1B) | May be sensitive | Photodegradation products |

| Thermal (Dry Heat) | Decomposes at melting point | m-Phenylenediamine, CO₂ |

Photostability

Aromatic amines can be susceptible to photodegradation. While some related compounds like 2,6-diaminopurine have shown significant photostability, it is crucial to experimentally evaluate the photostability of 2,6-DABA according to ICH Q1B guidelines. Exposure to UV and visible light may lead to the formation of colored degradants.

Oxidative Stability

The amino groups in 2,6-DABA make the molecule susceptible to oxidation.[5] Treatment with oxidizing agents such as hydrogen peroxide can lead to the formation of N-oxides, hydroxylamines, or further oxidation to colored polymeric species.

Hydrolytic Stability

The stability of 2,6-DABA in aqueous solutions at different pH values should be investigated. While the amide bonds are not present, the overall molecule's stability in acidic and basic conditions at elevated temperatures needs to be determined to ensure its suitability for various aqueous-based processes.

Experimental Protocols

To obtain definitive data on the solubility and stability of 2,6-DABA, the following experimental protocols are recommended.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of 2,6-DABA in various solvents.

-

Preparation: Add an excess amount of 2,6-DABA to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of 2,6-DABA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Studies

This protocol provides a framework for assessing the stability of 2,6-DABA under various stress conditions.

-

Sample Preparation: Prepare solutions of 2,6-DABA in appropriate solvents (e.g., water, methanol/water). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Hydrolytic: Treat the sample with 0.1 M HCl, water, and 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Photolytic: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Thermal: Expose the solid sample to dry heat at a temperature below its melting point (e.g., 80 °C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Evaluation: Determine the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.

Conclusion

While specific, validated data for the solubility and stability of 2,6-Diaminobenzoic acid are not extensively documented, this guide provides a scientifically grounded framework for predicting its behavior. The amphoteric nature of 2,6-DABA suggests a strong pH-dependence on its aqueous solubility, and its chemical structure indicates potential susceptibility to oxidative and thermal degradation. The experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to confidently utilize 2,6-DABA in their work. It is strongly recommended that experimental verification of the properties discussed in this guide be conducted to ensure the safe and effective application of this important chemical intermediate.

References

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Acid Dissociation Constants of Organics. Retrieved from [Link]

-

MDPI. (2022). Salts of purine alkaloids caffeine and theobromine with 2,6-dihydroxybenzoic acid as coformer: structural, theoretical, thermal and spectroscopic studies. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

-

ExamSIDE.Com. (n.d.). JEE Main 2022 (Online) 27th June Evening Shift | Compounds Containing Nitrogen Question 102 | Chemistry. Retrieved from [Link]

-

MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

-

PubMed. (2022). Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy. Retrieved from [Link]

- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 37(12), 724-727.

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]

-

PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

-

International Journal of PharmTech Research. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from [Link]

-

Hindawi. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diaminobenzoic acid. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzoic acid, 2,6-diamino- (6CI,9CI). Retrieved from [Link]

-

MDPI. (2023). Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical degradation of p-aminobenzoic acid β-naphthol azo dye in alkaline solution. Retrieved from [Link]

Sources

A Technical Guide to the Historical Synthesis of 2,6-Diaminobenzoic Acid

Abstract

2,6-Diaminobenzoic acid is a valuable bifunctional aromatic compound, serving as a key building block in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Its unique substitution pattern, with two amino groups ortho to a carboxylic acid, imparts specific chemical properties that are leveraged in diverse applications. This in-depth technical guide provides a comprehensive overview of the historical methods developed for the synthesis of this important molecule. We will delve into the foundational multi-step synthesis from 3-nitrophthalic acid, explore the challenges and eventual successes of catalytic hydrogenation of dinitro-aromatic precursors, and examine the plausible application of the classic Hofmann rearrangement. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just procedural outlines but also insights into the chemical rationale behind these historical routes.

Introduction: The Significance of 2,6-Diaminobenzoic Acid

The strategic placement of two nucleophilic amino groups flanking a carboxylic acid moiety makes 2,6-diaminobenzoic acid a versatile precursor for the construction of complex molecular architectures. Its utility in the synthesis of heterocyclic compounds, such as benzodiazepines and quinazolines, has been a significant driver for the development of reliable synthetic routes. Historically, the synthesis of this compound has presented challenges due to the potential for side reactions and the difficulty in controlling regioselectivity. This guide will explore the evolution of synthetic strategies to overcome these obstacles.

The Moser and Gompf Synthesis: A Foundational Multi-Step Approach (1950)

In what is considered a seminal work on the synthesis of 2,6-diaminobenzoic acid, Moser and Gompf in 1950 detailed a multi-step pathway starting from 3-nitrophthalic acid. This method, while lengthy, provided the first reliable route to the target molecule and showcases classic organic chemistry transformations.

Causality Behind Experimental Choices

The choice of 3-nitrophthalic acid as the starting material was strategic. The two adjacent carboxylic acid groups provide a handle for a series of transformations, and the nitro group dictates the regiochemistry of subsequent reactions. The overall strategy involves the conversion of one carboxylic acid to an amino group via a Curtius or a similar rearrangement, followed by the reduction of the nitro group.

Experimental Workflow

The synthesis proceeds through several key intermediates. The following diagram illustrates the overall workflow of the Moser and Gompf synthesis.

Caption: Workflow of the Moser and Gompf synthesis of 2,6-diaminobenzoic acid.

Detailed Experimental Protocol

The following protocol is an adaptation of the experimental details described by Moser and Gompf.

Step 1: Preparation of 3-Nitrophthalic Anhydride

-

To 1 mole of 3-nitrophthalic acid in a round-bottom flask, add 1.2 moles of acetic anhydride.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold ether, and dry to yield 3-nitrophthalic anhydride.

Step 2: Preparation of 3-Nitrophthalamic Acid

-

Suspend 1 mole of 3-nitrophthalic anhydride in 500 mL of water.

-

Slowly add a concentrated solution of ammonium hydroxide with stirring until the anhydride dissolves and the solution is slightly basic.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3.

-

Collect the precipitated 3-nitrophthalamic acid by vacuum filtration and wash with cold water.

Step 3: Preparation of 6-Nitroanthranilic Acid (via Hofmann Rearrangement)

-

Dissolve 1 mole of 3-nitrophthalamic acid in a cold solution of sodium hydroxide.

-

Slowly add a freshly prepared solution of sodium hypochlorite (from chlorine gas and sodium hydroxide) while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to 80 °C for 30 minutes.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 6-nitroanthranilic acid.

-

Collect the product by filtration and recrystallize from ethanol.

Step 4: Preparation of 2,6-Diaminobenzoic Acid

-

Suspend 1 mole of 6-nitroanthranilic acid in a mixture of concentrated hydrochloric acid and ethanol.

-

Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise with stirring.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and acidify the filtrate with acetic acid to a pH of approximately 5 to precipitate the 2,6-diaminobenzoic acid.

-

Collect the product by filtration and recrystallize from water.

Catalytic Hydrogenation of 2,6-Dinitrobenzoic Acid: A More Direct Approach

While Moser and Gompf reported difficulties with the reduction of 2,6-dinitrotoluene, subsequent developments in catalysis have made the reduction of dinitroaromatic compounds a more viable and direct route to diamino derivatives. This approach avoids the multiple steps of the Moser and Gompf synthesis.

The Rationale of Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitro groups to amines. The choice of catalyst and reaction conditions is crucial to achieve complete reduction without undesired side reactions. Catalysts such as palladium on carbon (Pd/C) and Raney nickel are commonly employed for this transformation.

Experimental Workflow

The synthesis via catalytic hydrogenation is a significantly more streamlined process.

Caption: A simplified workflow for the synthesis of 2,6-diaminobenzoic acid via catalytic hydrogenation.

Detailed Experimental Protocol

The following is a representative protocol for the catalytic hydrogenation of 2,6-dinitrobenzoic acid.

-

In a high-pressure hydrogenation vessel, place a solution of 1 mole of 2,6-dinitrobenzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or water with a base to form the salt).

-

Carefully add a catalytic amount of 5-10% palladium on activated carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Heat the reaction mixture to the desired temperature (typically 25-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

If the product is in solution, it can be isolated by removing the solvent under reduced pressure or by adjusting the pH to induce precipitation.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,6-diaminobenzoic acid.

The Hofmann Rearrangement: A Classic Name Reaction Approach

The Hofmann rearrangement is a well-established method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] Its application in the synthesis of anthranilic acid from phthalimide suggests its potential for producing substituted anthranilic acids, including 2,6-diaminobenzoic acid, from appropriately substituted starting materials.

Proposed Synthetic Strategy

A plausible, though not explicitly documented historical synthesis, would involve the Hofmann rearrangement of a suitably protected 2,6-diaminophthalamide or a related precursor. The key is the selective transformation of one amide group into an amine while the other functional groups remain intact.

Hypothetical Experimental Workflow

Caption: A proposed workflow for the synthesis of 2,6-diaminobenzoic acid via the Hofmann rearrangement.

Proposed Experimental Protocol

This protocol is a hypothetical but chemically sound application of the Hofmann rearrangement for the synthesis of 2,6-diaminobenzoic acid.

Step 1: Preparation of 3,5-Diaminophthalamide

-

Convert 3,5-diaminophthalic acid to its diacid chloride by reacting with thionyl chloride (SOCl₂).

-

React the diacid chloride with an excess of ammonia to form 3,5-diaminophthalamide.

Step 2: Hofmann Rearrangement to 2,6-Diaminobenzoic Acid

-

Dissolve 1 mole of 3,5-diaminophthalamide in a cold aqueous solution of sodium hydroxide.

-

Slowly add 1 mole of bromine with vigorous stirring, maintaining the temperature below 10 °C to form the N-bromoamide intermediate.

-

Gradually warm the reaction mixture to effect the rearrangement to the isocyanate.

-

Hydrolyze the isocyanate in situ by heating the reaction mixture, which will also hydrolyze the remaining amide group to a carboxylic acid.

-

Cool the reaction mixture and carefully acidify with an acid such as acetic acid to the isoelectric point of 2,6-diaminobenzoic acid to induce precipitation.

-

Collect the product by filtration, wash with cold water, and recrystallize.

Comparative Analysis of Historical Synthesis Methods

The choice of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, cost of starting materials, and safety considerations. The following table provides a comparative summary of the historical methods discussed.

| Feature | Moser and Gompf Synthesis (1950) | Catalytic Hydrogenation | Hofmann Rearrangement (Proposed) |

| Starting Material | 3-Nitrophthalic Acid | 2,6-Dinitrobenzoic Acid | 3,5-Diaminophthalic Acid |

| Number of Steps | 4 | 1 | 2-3 |

| Key Reagents | Acetic anhydride, NH₄OH, NaOCl, SnCl₂ | H₂, Pd/C or Raney Ni | SOCl₂, NH₃, Br₂, NaOH |

| Overall Yield | Moderate | High | Potentially Moderate to High |

| Key Advantages | Established, reliable historical method | High atom economy, fewer steps | Utilizes a classic named reaction |

| Key Disadvantages | Lengthy, multiple intermediates | Requires high-pressure equipment | Potentially harsh basic conditions |

Conclusion

The historical synthesis of 2,6-diaminobenzoic acid illustrates the progression of synthetic organic chemistry. The multi-step approach by Moser and Gompf, while foundational, has been largely superseded by more efficient methods like catalytic hydrogenation, which benefits from advancements in catalyst technology. The Hofmann rearrangement remains a powerful tool in the organic chemist's arsenal and represents a plausible alternative historical route. Understanding these historical methods provides valuable context for the development of modern, more sustainable, and efficient syntheses of this important chemical intermediate.

References

-

Hofmann, A. W. von (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. [Link]

-

Moser, C. M., & Gompf, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583–586. [Link]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Zou, Y., et al. (2023). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid. Arkivoc, 2023(5), 124-132. [Link]

-

Belskaya, O. B., et al. (2015). Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. Catalysis in Industry, 7(4), 324-330. [Link]

- Google Patents. (2011). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid. CN102229532A.

Sources

The Evolving Therapeutic Landscape of 2,6-Diaminobenzoic Acid Derivatives

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,6-Diaminobenzoic Acid Scaffold

In the vast architecture of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The 2,6-diaminobenzoic acid (2,6-DABA) moiety is one such scaffold. Its rigid aromatic core, substituted with a carboxylic acid and two amino groups, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This structural feature allows for versatile chemical modifications, enabling the synthesis of large libraries of derivatives with a wide spectrum of potential biological activities. This guide provides a technical exploration of the key therapeutic avenues being investigated for 2,6-DABA derivatives, focusing on the mechanistic rationale, validated experimental protocols, and the interpretation of key data.

Part 1: Anticancer Activity: Targeting Malignant Pathways

The fight against cancer necessitates the development of agents that can selectively target pathways dysregulated in tumor cells. Benzoic acid derivatives have shown promise in this area, primarily through mechanisms like histone deacetylase (HDAC) inhibition and the disruption of critical cell signaling cascades.[1][2]

Mechanism of Action: Kinase and Epigenetic Regulation

A significant breakthrough has been the development of 2,6-DABA derivatives that function as potent inhibitors of key signaling pathways. For instance, certain quinazolinone derivatives incorporating the DABA scaffold have demonstrated high efficacy against non-small cell lung cancer cells.[3] Mechanistic studies revealed that these compounds can induce apoptosis and cell cycle arrest by inhibiting the ALK/PI3K/AKT signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[3]

Another major anticancer strategy for related benzoic acid compounds is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors can reverse this effect, reactivating tumor suppressor gene expression and leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis.[2][4]

Caption: Inhibition of the ALK/PI3K/AKT pathway by 2,6-DABA derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The initial screening of potential anticancer agents often involves assessing their ability to reduce cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]

Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the 2,6-DABA derivative in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 24-72 hours, under standard cell culture conditions (37°C, 5% CO2).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 45 | A549 (Lung) | 0.44 | [3] |

| Derivative 38 | A549 (Lung) | 0.98 | [3] |

| DHBA | Colon Cancer Cells | Not specified | [1] |

| Compound 14 | MCF-7 (Breast) | 15.6 | [7] |

Table 1: Representative anticancer activities of benzoic acid derivatives.

Part 2: Antimicrobial and Antifungal Potential

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics and antifungals. Derivatives of diaminobenzoic acid have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]

Mechanism of Action: Targeting Fungal Viability and Biofilms

Studies on 2-aminobenzoic acid derivatives have shown potent activity against Candida albicans, a common and often drug-resistant fungal pathogen.[10] These compounds not only inhibit the growth of planktonic (free-floating) fungal cells but also disrupt the formation of biofilms—structured communities of cells that are notoriously difficult to treat.[11] The mechanism appears to be concentration-dependent, with fungistatic effects observed at lower concentrations and fungicidal action at higher ones.[11] Gene expression analysis suggests that these derivatives may downregulate key genes involved in fungal cell wall integrity (ERG11), hyphal formation (HWP1), and adhesion (ALS3), compromising the pathogen's ability to survive and cause infection.[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

To quantify the antimicrobial potency of a compound, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for this purpose.[12][13]

Causality: This method provides a quantitative result (the MIC value) by challenging the microorganism with a range of compound concentrations in a liquid growth medium. The lack of turbidity indicates inhibition of growth. It is more reproducible and quantitative than agar disk diffusion methods.[12]

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the 2,6-DABA derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of final concentrations.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., C. albicans, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for E. coli; 25°C for 48-72 hours for fungi).[14]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 1 | Candida albicans | 70 | [11] |

| Derivative 2 | Candida albicans | 70 | [11] |

| Derivative (IV)a | Aspergillus niger | 19 (mm zone) | [9] |

| Derivative 11 | Bacillus subtilis | (pMIC = 2.11 µM/ml) | [14] |

Table 2: Representative antimicrobial activities of aminobenzoic acid derivatives.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[16] The ability to modulate the inflammatory response is a critical therapeutic goal.

Mechanism of Action: Protein Denaturation Inhibition

Inflammation is often associated with protein denaturation, where proteins lose their tertiary and quaternary structures, leading to a loss of biological function.[17] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential. For example, N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid has been specifically investigated for its anti-inflammatory properties.[18] This mechanism is relevant to diseases like rheumatoid arthritis where protein denaturation is a key pathological feature.[19]

Caption: Principle of the protein denaturation inhibition assay.

Experimental Protocol: Albumin Denaturation Inhibition Assay

This in vitro assay is a rapid and cost-effective method for screening potential anti-inflammatory agents.[16]

Causality: The assay uses a protein like bovine serum albumin (BSA) or egg albumin, which denatures and coagulates when heated. An effective anti-inflammatory agent will protect the protein from denaturation, which can be quantified by measuring the turbidity of the solution.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 4.3 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 0.2 mL of varying concentrations of the 2,6-DABA derivative to the reaction mixture. Use Diclofenac sodium as a reference standard. A control group consists of the reaction mixture with only the vehicle.[17]

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[19]

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.[19]

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Reference |

| N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid (F-1) | Not specified | Potent anti-inflammatory action | [18] |

| Diclofenac Sodium (Standard) | 100 | ~85% (Typical value) | [17] |

Table 3: Representative anti-inflammatory activity data.

Part 4: Targeted Enzyme Inhibition

Beyond broad cytotoxic or antimicrobial effects, the true elegance of drug design lies in creating molecules that can inhibit specific enzymes with high potency and selectivity. Diaminobenzoic acid derivatives have been successfully designed as inhibitors for several important enzyme classes.

Mechanism of Action: Modulating Immune Responses

A compelling example is the development of 3,4-diaminobenzoic acid derivatives as potent inhibitors of the M1 aminopeptidase family, which includes ERAP1, ERAP2, and IRAP.[20][21] These enzymes are critical for processing antigens for presentation by MHC class I molecules, a cornerstone of the adaptive immune system. By inhibiting these enzymes, the derivatives can downregulate specific immune responses, offering a potential therapeutic strategy for autoimmune diseases and cancer.[20] Some of these compounds achieve submicromolar potency and can effectively suppress macrophage activation in cell-based assays.[20]

Sources

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. woah.org [woah.org]

- 13. pdb.apec.org [pdb.apec.org]

- 14. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. journalajrb.com [journalajrb.com]

- 17. researchgate.net [researchgate.net]

- 18. [Pharmacological studies on N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid (F-1). 1. Anti-inflammatory action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 20. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

Introduction: The Architectural Versatility of 2,6-Diaminobenzoic Acid